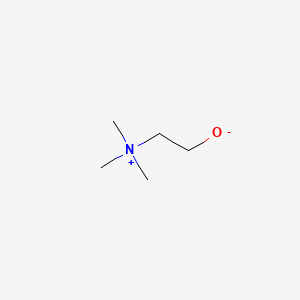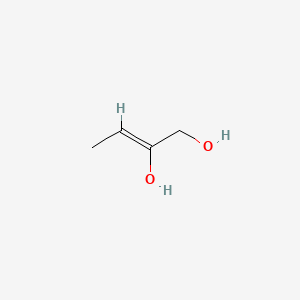
1,2-Dihydroxy-2-butene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dihydroxy-2-butene is an organic compound with the molecular formula C4H6O2. It is a type of diol, specifically a vicinal diol, meaning it has two hydroxyl groups (-OH) attached to adjacent carbon atoms. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
1,2-Dihydroxy-2-butene can be synthesized through the dihydroxylation of 1,2-butadiene. This reaction typically involves the use of oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) in the presence of a co-oxidant like hydrogen peroxide (H2O2) or N-methylmorpholine N-oxide (NMO) .
Industrial Production Methods
Industrial production of this compound may involve similar dihydroxylation processes, but on a larger scale. The choice of oxidizing agents and reaction conditions would be optimized for cost-effectiveness and yield.
化学反应分析
Types of Reactions
1,2-Dihydroxy-2-butene undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form diketones or carboxylic acids.
Reduction: It can be reduced to form alkanes or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halogens.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Alkanes or alcohols.
Substitution: Halogenated compounds.
科学研究应用
1,2-Dihydroxy-2-butene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
作用机制
The mechanism of action of 1,2-dihydroxy-2-butene involves its reactivity as a diol. The hydroxyl groups can participate in hydrogen bonding, making it a versatile compound in various chemical reactions. In oxidation reactions, the hydroxyl groups are converted to carbonyl groups, while in reduction reactions, they can be converted to alkanes or alcohols .
相似化合物的比较
Similar Compounds
1,2-Dihydroxy-3-butene: Another vicinal diol with similar reactivity but different structural properties.
1,4-Dihydroxy-2-butene: A diol with hydroxyl groups at different positions, leading to different chemical behavior.
2-Butene-1,4-diol: A diol with hydroxyl groups at the terminal positions, used in different industrial applications
Uniqueness
1,2-Dihydroxy-2-butene is unique due to its specific placement of hydroxyl groups, which allows for distinct reactivity patterns and applications in synthesis and industrial processes.
属性
CAS 编号 |
50317-11-8 |
|---|---|
分子式 |
C4H8O2 |
分子量 |
88.11 g/mol |
IUPAC 名称 |
(Z)-but-2-ene-1,2-diol |
InChI |
InChI=1S/C4H8O2/c1-2-4(6)3-5/h2,5-6H,3H2,1H3/b4-2- |
InChI 键 |
YGOGUHNFNOCNOE-RQOWECAXSA-N |
手性 SMILES |
C/C=C(/CO)\O |
规范 SMILES |
CC=C(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



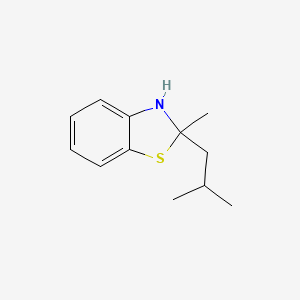
![(Pyridin-3-yl)methyl [4-(ethylsulfanyl)phenyl]carbamate](/img/structure/B14666633.png)


![1-(4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl)pentan-1-one](/img/structure/B14666654.png)
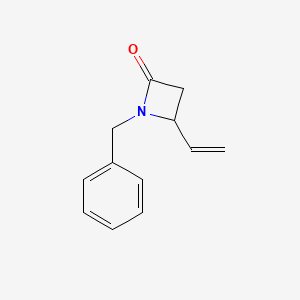
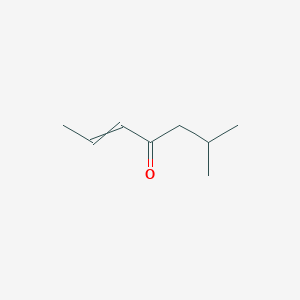
![3-[3-(Hydroxymethyl)quinoxalin-2-yl]propane-1,2-diol](/img/structure/B14666668.png)
![S-(4-methylphenyl) 2-[2-(4-methylphenyl)sulfanylcarbonylphenyl]benzenecarbothioate](/img/structure/B14666671.png)
![N,N'-Bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl]urea](/img/structure/B14666681.png)
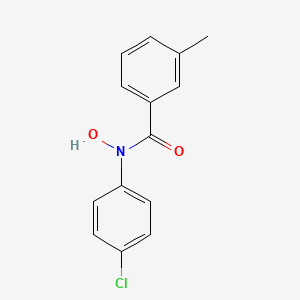
![1,4-Benzenedicarboxamide, N,N'-bis[4-(phenylamino)phenyl]-](/img/structure/B14666688.png)
